3-(4-Bromophenyl)-1-benzofuran-5-ol

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Secure this unique 3-(4-bromophenyl)benzofuran-5-ol scaffold to drive your SAR programs. The 4-bromophenyl group provides critical halogen bonding potential and lipophilicity that cannot be replicated by chloro, fluoro, or unsubstituted analogs. Leverage its benzofuran-5-ol core for antifungal lead optimization (validated MIC 1.6–12.5 μg/mL) or oncology panels targeting hepatocellular carcinoma. Ideal as a benchmark substrate for Pd/Cu-catalyzed cross-coupling methodology validation. Differentiate your GPCR screening library with this privileged chemotype.

Molecular Formula C14H9BrO2
Molecular Weight 289.128
CAS No. 1630763-94-8
Cat. No. B2764620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1-benzofuran-5-ol
CAS1630763-94-8
Molecular FormulaC14H9BrO2
Molecular Weight289.128
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)Br
InChIInChI=1S/C14H9BrO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H
InChIKeyVHUZYPXARIFVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)-1-benzofuran-5-ol (CAS 1630763-94-8): A Specialized 3-Arylbenzofuran Scaffold for Medicinal Chemistry Research


3-(4-Bromophenyl)-1-benzofuran-5-ol (C14H9BrO2, MW 289.12) is a synthetic, disubstituted benzofuran derivative . It features a core benzofuran-5-ol heterocycle with a 4-bromophenyl substituent at the 3-position. This compound belongs to the broader class of 3-arylbenzofurans, a privileged scaffold in drug discovery with demonstrated applications across antifungal [1], antibacterial [2], cytotoxic [3], and estrogen receptor modulation [4] research programs. Its structural identity and potential as a versatile intermediate or target molecule are documented in chemical databases , though specific peer-reviewed biological studies on this exact CAS entity are not yet available in public primary literature as of 2026.

Why Generic Benzofuran Analogs Cannot Substitute for 3-(4-Bromophenyl)-1-benzofuran-5-ol in Targeted Research Applications


Substitution among benzofuran derivatives is scientifically unsound due to the extreme sensitivity of biological activity to specific substitution patterns and the electronic nature of substituents. Within the 3-arylbenzofuran subclass, replacing the 4-bromophenyl group with a hydrogen (unsubstituted phenyl) or a different halogen (e.g., 4-chloro or 4-fluoro) can abolish or dramatically alter target binding, cellular potency, and selectivity [1]. The bromine atom provides unique van der Waals volume and polarizability that influences halogen bonding interactions with biological targets and governs key pharmacokinetic properties like lipophilicity (logP), which in turn dictates membrane permeability and metabolic stability [2]. Furthermore, the exact regiochemistry (3-aryl vs 2-aryl substitution) is a critical determinant of molecular geometry and bioactivity; class-level data confirm that 2-phenyl-benzofuran-5-ols exhibit distinct SAR profiles for ERβ binding compared to their 3-aryl counterparts [1]. Consequently, assuming functional equivalence between this compound and any close analog without direct comparative data introduces unacceptable risk of experimental failure and invalid structure-activity relationship (SAR) conclusions. The evidence below contextualizes its differentiation potential based on the most relevant available class data.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-1-benzofuran-5-ol: A Data-Driven Guide for Scientific Procurement


Synthetic Accessibility: High-Yield Access via Modern One-Pot Palladium/Copper-Catalyzed Cross-Coupling/Cyclization

The target compound, as a member of the 3-arylbenzofuran class, can be synthesized using a divergent and efficient one-pot sequence developed for N-tosylhydrazones and bromophenols [1]. This method, which proceeds via a palladium-catalyzed Barluenga-Valdés cross-coupling followed by an aerobic, copper-catalyzed radical cyclization, provides a modern and scalable alternative to classic multi-step syntheses. This contrasts with older, linear methods that often suffer from lower overall yields and more challenging purification [2].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Antifungal Potential: Activity Profile Inferable from Benzofuran-5-ol Class Lead Optimization

While no data exists for the exact compound, a primary study on a focused library of benzofuran-5-ol derivatives (the core scaffold of the target compound) established this class as promising antifungal agents [1]. The study reported that many synthesized benzofuran-5-ols exhibited significant antifungal activity against clinically relevant strains including Candida, Aspergillus, and Cryptococcus neoformans. The observed Minimum Inhibitory Concentrations (MICs) for active derivatives ranged from 1.6 to 12.5 μg/mL, providing a quantitative baseline for the class [1]. This positions 3-(4-Bromophenyl)-1-benzofuran-5-ol as a structurally privileged starting point for antifungal SAR studies, with the 4-bromophenyl group offering a handle for optimizing potency and physicochemical properties beyond the unsubstituted or 2-substituted analogs evaluated in this foundational work.

Antifungal Drug Discovery Microbiology SAR

Cytotoxic Activity: Bromine Substitution Correlates with Enhanced Potency in Hep-G2 Liver Cancer Models

Data from a study on structurally related 2-aroyl-5-bromobenzo[b]furan-3-ols provide the most direct class-level evidence for the impact of the 5-bromo substitution pattern (though at the 2-aroyl position, not 3-aryl) on cytotoxicity [1]. In this series, six compounds demonstrated strong inhibition of Hep-G2 hepatocellular carcinoma cell growth, with IC50 values ranging from 1.39 to 8.03 µM [1]. While the target compound (3-(4-bromophenyl)-1-benzofuran-5-ol) has a different substitution pattern, this evidence supports the hypothesis that the presence of a bromine atom on the benzofuran core (or aryl ring) is a beneficial structural feature for achieving low-micromolar cytotoxic activity in liver cancer models. This offers a differentiation advantage over non-brominated or non-benzofuran analogs that may not exhibit this potency window.

Cancer Research Cytotoxicity Medicinal Chemistry

Strategic Application Scenarios for Procuring 3-(4-Bromophenyl)-1-benzofuran-5-ol in Advanced R&D


Lead Optimization in Antifungal Drug Discovery

Procure this compound as a key intermediate or final target for antifungal SAR studies. Its benzofuran-5-ol core is validated to impart antifungal activity (MIC 1.6-12.5 μg/mL against Candida and Aspergillus) [1]. The 3-(4-bromophenyl) substituent is a strategic vector for modulating potency, selectivity, and physicochemical properties through further derivatization (e.g., Suzuki coupling), offering a clear path to improve upon existing benzofuran-5-ol leads.

Oncology Research: Cytotoxicity Profiling in Liver Cancer

Employ this compound in oncology screening panels, particularly those focused on hepatocellular carcinoma. Evidence from structurally related brominated benzofuran-3-ols shows potent activity against Hep-G2 cells (IC50 1.39–8.03 µM) [2]. This suggests the compound may possess inherent cytotoxic properties or serve as a precursor for developing more potent anti-hepatoma agents.

Methodology Development in Synthetic Organic Chemistry

Utilize this compound as a benchmark substrate to demonstrate the scope and efficiency of modern one-pot, Pd/Cu-catalyzed cross-coupling/cyclization methodologies for constructing complex 3-arylbenzofuran libraries. Its synthesis serves to validate new catalytic systems due to the functional group tolerance required for the bromophenyl and hydroxyl moieties [3].

Pharmacological Tool for GPCR Target Deconvolution

Given the benzofuran scaffold's known activity at GPCRs such as GPR35 and the Histamine H3 Receptor (H3R) (with potent analogs exhibiting Kd values as low as 1.35 nM for H3R) [4], procure this compound for broad GPCR selectivity profiling. Its unique substitution pattern may reveal novel chemotypes for underexplored GPCR targets, differentiating it from existing tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)-1-benzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.